3-(4-Cyclohexylpentyl)thiazolidine hydrochloride hemihydrate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(4-Cyclohexylpentyl)thiazolidine hydrochloride hemihydrate is a compound with the molecular formula C14H27NS.ClH.H2O and a molecular weight of 295.916 . It belongs to the class of thiazolidine derivatives, which are five-membered heterocyclic compounds containing sulfur and nitrogen atoms. Thiazolidine derivatives are known for their diverse biological activities and are used in various fields such as medicinal chemistry, organic synthesis, and industrial applications .
Preparation Methods
The synthesis of 3-(4-Cyclohexylpentyl)thiazolidine hydrochloride hemihydrate involves the reaction of 1,2-aminothiols with aldehydes under physiological conditions . This click-type reaction is efficient and stable, producing the thiazolidine product without the need for a catalyst . Industrial production methods may involve optimizing reaction conditions such as pH, temperature, and solvent choice to improve yield and purity .
Chemical Reactions Analysis
3-(4-Cyclohexylpentyl)thiazolidine hydrochloride hemihydrate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiazolidine ring to a more saturated form.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfur or nitrogen atoms. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like amines. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
3-(4-Cyclohexylpentyl)thiazolidine hydrochloride hemihydrate has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 3-(4-Cyclohexylpentyl)thiazolidine hydrochloride hemihydrate involves its interaction with specific molecular targets and pathways. Thiazolidine derivatives are known to activate peroxisome proliferator-activated receptors (PPARs), particularly PPARγ . This activation leads to changes in gene expression, resulting in various biological effects such as increased insulin sensitivity, reduced inflammation, and altered lipid metabolism .
Comparison with Similar Compounds
3-(4-Cyclohexylpentyl)thiazolidine hydrochloride hemihydrate can be compared with other thiazolidine derivatives, such as:
Thiazolidinediones: These compounds are used as antidiabetic agents and act by activating PPARγ.
Thiazoles: Thiazole derivatives have diverse biological activities, including antimicrobial, antifungal, and anticancer properties. The uniqueness of this compound lies in its specific chemical structure, which imparts distinct biological activities and potential therapeutic applications.
Properties
CAS No. |
69226-55-7 |
---|---|
Molecular Formula |
C28H58Cl2N2OS2 |
Molecular Weight |
573.8 g/mol |
IUPAC Name |
3-(4-cyclohexylpentyl)-1,3-thiazolidine;hydrate;dihydrochloride |
InChI |
InChI=1S/2C14H27NS.2ClH.H2O/c2*1-13(14-7-3-2-4-8-14)6-5-9-15-10-11-16-12-15;;;/h2*13-14H,2-12H2,1H3;2*1H;1H2 |
InChI Key |
ICNISIXRTWCOGC-UHFFFAOYSA-N |
Canonical SMILES |
CC(CCCN1CCSC1)C2CCCCC2.CC(CCCN1CCSC1)C2CCCCC2.O.Cl.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.